molecular formula C18H13BrO4 B2931295 (Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-72-4

(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2931295
CAS No.: 879807-72-4
M. Wt: 373.202
InChI Key: OJWZTHCZRAWGAL-IUXPMGMMSA-N
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Description

(Z)-2-(4-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-bromobenzylidene group at the C2 position and a 2-oxopropoxy chain at the C6 position. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and antiviral applications. The Z-configuration of the benzylidene moiety is critical for its biological interactions, as seen in related aurones .

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWZTHCZRAWGAL-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family. This compound has garnered attention due to its unique structural characteristics, which may confer significant biological activity. The presence of a bromine atom and an oxopropoxy group enhances its reactivity and potential interactions with biological systems.

Structural Features

The compound's structure can be summarized in the following table:

Feature Description
Molecular Formula C18H13BrO4
Molecular Weight 373.20 g/mol
Benzofuran Core Central aromatic system with fused benzene and furan rings
Bromobenzylidene Group Substituent that enhances reactivity
Oxopropoxy Group Contributes to potential biological interactions

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry. Compounds with similar structures have demonstrated a range of pharmacological effects, including:

  • Anticancer Activity : Benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique substituents in this compound may enhance its efficacy against specific cancer types.
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : Similar benzofuran compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The presence of the bromine atom may facilitate ROS production, which is known to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds, providing insights into the possible effects of this compound:

  • Anticancer Studies : A study focusing on benzofuran derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
    Compound IC50 (µM) Cell Line
    (Z)-2-(4-bromobenzylidene)...5.0MCF-7
    Benzofuran derivative A10.0MCF-7
  • Anti-inflammatory Research : Another investigation reported that benzofuran compounds exhibit significant inhibition of TNF-alpha production in macrophages, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Activity : A comparative study demonstrated that certain brominated benzofurans exhibited enhanced antimicrobial activity against Staphylococcus aureus, indicating that this compound might share similar properties .

Comparison with Similar Compounds

Halogenated Derivatives

  • (Z)-2-(4-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 9, )

    • Structure : 4-Bromo substituent on benzylidene; hydroxy at C4.
    • Bioactivity : Used as a probe for amyloid fibril detection.
    • Key Difference : The absence of the 2-oxopropoxy group reduces solubility and alters binding specificity compared to the target compound .
  • (Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one () Structure: 2-Bromo substituent on benzylidene. Bioactivity: Not explicitly reported, but positional isomerism likely affects steric interactions in protein binding .

Methoxy/Hydroxy-Substituted Derivatives

  • (Z)-2-(4-Methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one ()

    • Structure : 4-Methoxy on benzylidene; hydroxy at C5.
    • Bioactivity : Inhibits Topoisomerase II, highlighting the role of electron-donating groups in enzyme interaction .
  • (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (Compound 6y, )

    • Structure : 3-Hydroxy-4-methoxy on benzylidene; hydroxy at C6.
    • Bioactivity : High yield (86.2%) and melting point (254.9–255.5°C), suggesting enhanced stability due to intramolecular hydrogen bonding .

Alkoxy-Substituted Derivatives

  • (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one ()

    • Structure : 2,5-Dimethoxy on benzylidene; 2-oxoethoxy at C6.
    • Bioactivity : Inhibits Marburg virus replication (PC3 = 8.74%) via nucleoprotein interaction. The 2-oxoethoxy chain enhances binding free energy (−9.2 kcal/mol) .
  • (Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy)benzofuran-3(2H)-one () Structure: 3-Fluoro on benzylidene; bulky alkoxy at C6. Bioactivity: Undisclosed, but the fluorine atom may improve metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₅BrO₄ 411.23 Not reported 4-Bromo, 2-oxopropoxy
Compound 9 () C₁₅H₉BrO₃ 317.14 280 4-Bromo, hydroxy
Compound 6y () C₁₆H₁₂O₅ 283.06 254.9–255.5 3-Hydroxy-4-methoxy, hydroxy
Marburg Inhibitor () C₂₅H₂₂O₇ 434.44 Not reported 2,5-Dimethoxy, 2-oxoethoxy
  • Melting Points : Brominated derivatives (e.g., Compound 9) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas alkoxy-substituted analogs (e.g., ) may have lower melting points .
  • Solubility : The 2-oxopropoxy group in the target compound likely improves water solubility compared to hydroxy-substituted analogs .

Research Findings and Implications

  • Structural Insights : The Z-configuration is conserved across active aurones, as E-isomers show reduced bioactivity .
  • Drug Design : Hybridization strategies (e.g., pyrrolidine-triazole-aurones in ) can enhance potency and selectivity .

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